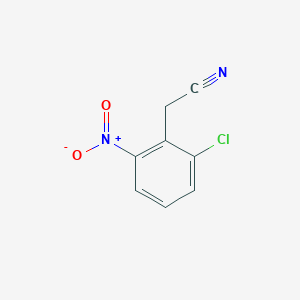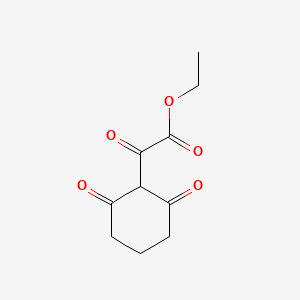
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexane and is characterized by the presence of two oxo groups on the cyclohexyl ring and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate typically involves the reaction of cyclohexane-1,3-dione with ethyl acrylate under basic conditions. The reaction proceeds via a Michael addition, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with specific pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can be compared with other similar compounds such as:
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 2,4-dioxocyclohexanecarboxylate
- Ethyl 3-cyclohexyl-3-oxopropanoate
Uniqueness: The uniqueness of this compound lies in its specific arrangement of oxo groups and the ethyl ester, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C10H12O5/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h8H,2-5H2,1H3 |
InChI-Schlüssel |
BBXCDEONXWOZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


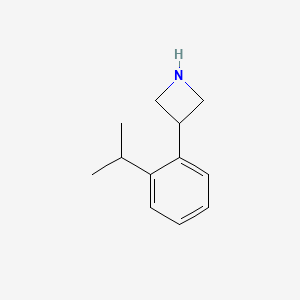
![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)

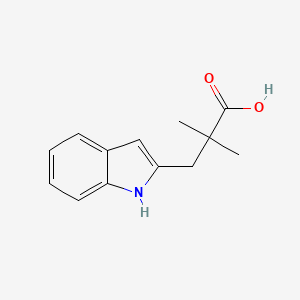
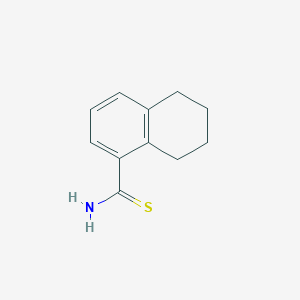
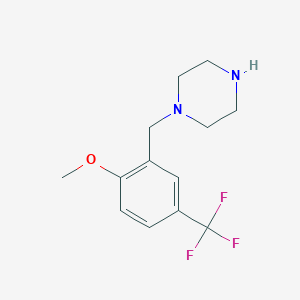


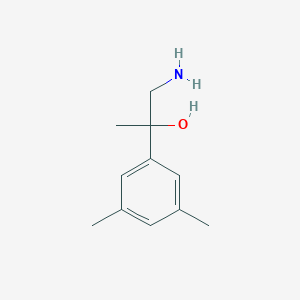
![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)



